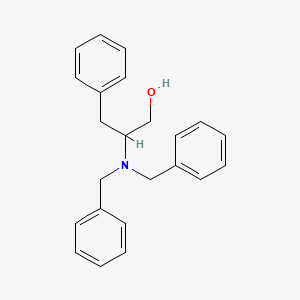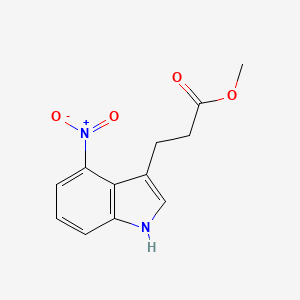![molecular formula C6H4ClN3O B13707110 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula C6H4ClN3O. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Cyclization Reactions: The compound can form different ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanol sodium (MeONa), butanol (BuOH), and various acylating agents. Reaction conditions often involve heating under reflux to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield different pyrido[2,3-d]pyrimidin-5-one or pyrido[2,3-d]pyrimidin-7-one derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Uniqueness
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is unique due to its specific structure and the presence of a chlorine atom, which can be further modified to enhance its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H4ClN3O |
|---|---|
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-2-4-3(10-6)1-5(11)9-4/h2H,1H2,(H,9,11) |
Clave InChI |
BAXXTCKYYRKXNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC(=NC=C2NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


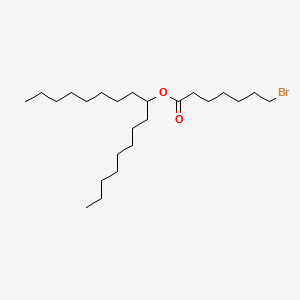

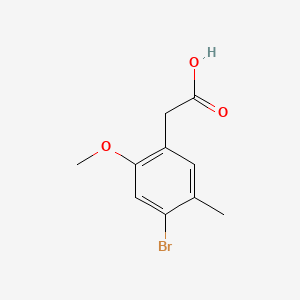
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
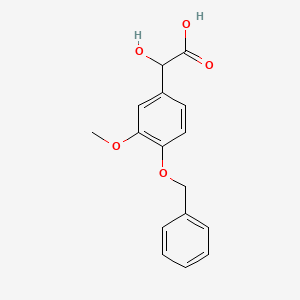
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
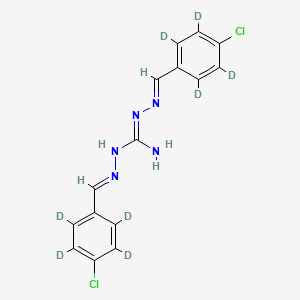
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
